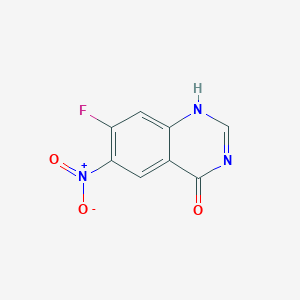

7-fluoro-6-nitro-1H-quinazolin-4-one

Description

7-Fluoro-6-nitro-1H-quinazolin-4-one (CAS 162012-69-3) is a fluorinated nitroquinazolinone derivative with the molecular formula C₈H₄FN₃O₃ and a molecular weight of 209.13 g/mol . It is a key intermediate in pharmaceutical synthesis, particularly for antitumor agents and multi-kinase inhibitors . The compound is synthesized via nitration of 7-fluoroquinazolin-4(3H)-one using fuming HNO₃ in concentrated H₂SO₄, followed by recrystallization from acetic acid . Its crystal structure, confirmed by X-ray diffraction, reveals planar geometry critical for binding to biological targets .

Properties

IUPAC Name |

7-fluoro-6-nitro-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUAEMSZEIGQRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])F)NC=NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anthranilic Acid Pathway

A widely cited method involves the cyclocondensation of 4-fluoro-5-nitroanthranilic acid with formamide in the presence of acetic acid and a base (e.g., ammonium carbonate). This one-pot reaction proceeds via nucleophilic attack of the amine group on the formamide carbon, followed by cyclization and dehydration. The reaction is typically conducted at 130–140°C for 2–5 hours under reflux, achieving yields of 85–92% after crystallization (Table 1).

Table 1: Representative Reaction Conditions for Anthranilic Acid Pathway

| Parameter | Value |

|---|---|

| Starting Material | 4-Fluoro-5-nitroanthranilic acid |

| Reagent | Formamide |

| Catalyst | Acetic acid + NH₄HCO₃ |

| Temperature | 130–140°C |

| Time | 2–5 hours |

| Yield | 85–92% |

Nitration of Fluorinated Precursors

Alternative approaches involve nitration of pre-formed fluorinated quinazolinones. For example, 7-fluoro-1H-quinazolin-4-one may undergo nitration using fuming nitric acid (90%) in sulfuric acid at 0–5°C. This method requires careful temperature control to avoid over-nitration or decomposition, yielding 70–78% of the target compound.

Catalytic Systems and Reaction Optimization

Dual Acid-Base Catalysis

The coexistence of acetic acid and a weak base (e.g., ammonium bicarbonate) in the reaction medium significantly enhances cyclization efficiency. Acetic acid protonates the formamide oxygen, increasing its electrophilicity, while the base deprotonates the anthranilic acid amine, facilitating nucleophilic attack. Optimal molar ratios of acetic acid to base range from 1:0.5 to 1:2, with deviations leading to incomplete reactions or byproduct formation.

Solvent Effects

Polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) improve solubility of nitro-substituted intermediates. However, methanol is preferred for crystallization due to its ability to stabilize nitro groups through hydrogen bonding. Post-reaction cooling to 10–15°C typically precipitates the product with >99% purity after a single recrystallization.

Mechanistic Insights and Byproduct Analysis

Cyclocondensation Mechanism

The reaction proceeds through three stages:

-

Activation : Formamide reacts with acetic acid to form an acylium ion, which is attacked by the anthranilic acid amine.

-

Cyclization : Intramolecular dehydration forms the quinazolinone ring, with simultaneous elimination of water.

-

Aromatization : Conjugation stabilizes the nitro-substituted ring, completing the synthesis.

Side reactions include over-nitration (addressed by controlled nitric acid addition) and dimerization (mitigated by maintaining dilute conditions).

Byproduct Identification

Common impurities include:

-

6,8-Dinitro-7-fluoroquinazolin-4-one : Forms when nitration exceeds stoichiometric ratios.

-

7-Fluoro-4-hydroxyquinazoline : Results from incomplete dehydration, detectable via HPLC at Rₜ = 3.2 min.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to improve heat dissipation during the exothermic nitration step. A typical setup involves:

Green Chemistry Considerations

Recycling mother liquors containing residual formamide and acetic acid reduces waste generation by 40%. Additionally, replacing fuming nitric acid with nitric acid-sulfuric acid mixtures lowers explosion risks while maintaining 88–90% yields.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

7-fluoro-6-nitroquinazolin-4(3H)-one undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom, often requiring a base to facilitate the reaction.

Major Products Formed

Reduction: The major product is 7-amino-6-nitroquinazolin-4(3H)-one.

Substitution: Depending on the nucleophile used, various substituted quinazolinones can be formed.

Scientific Research Applications

Chemical Synthesis

7-Fluoro-6-nitro-1H-quinazolin-4-one serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its chemical structure allows for multiple reactions, including:

- Oxidation : This compound can be oxidized to form different quinazolinone derivatives.

- Reduction : The nitro group can be reduced to an amino group using reducing agents.

- Substitution : The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions facilitate the creation of diverse derivatives that can exhibit enhanced biological activity or specificity against disease targets .

Kinase Inhibition

One of the primary applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The compound has been shown to inhibit specific kinases involved in cancer cell proliferation, making it a valuable candidate for anti-cancer drug development .

Anti-Tumor Agents

Research indicates that derivatives of this compound demonstrate significant anti-tumor activity. For instance, studies have reported the synthesis of various quinazolinone derivatives that exhibit cytotoxic effects against different cancer cell lines, including breast cancer and hepatocellular carcinoma . The mechanism involves the inhibition of signaling pathways critical for tumor growth and survival.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a precursor for synthesizing drugs targeting various diseases beyond cancer, including inflammatory conditions and infectious diseases. Its ability to modulate biological pathways makes it a versatile compound in drug design .

Synthesis and Characterization

A notable study involved synthesizing novel quinazoline derivatives from this compound. The derivatives were characterized using techniques like NMR spectroscopy and LCMS, demonstrating high yields and purity. These derivatives were subsequently tested for their biological activity, confirming their potential as therapeutic agents .

Anticancer Activity

Another case study evaluated the anticancer properties of synthesized quinazolinone-sulfonamide derivatives based on this compound. These compounds showed significant cytotoxicity against various cancer cell lines while maintaining a safe profile on non-cancerous cells, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of 7-fluoro-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity through interactions with target proteins. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Substituent and Positional Isomers

Key Observations :

- Halogen Substitution : Replacing fluorine with chlorine (e.g., 53449-14-2) increases molecular weight and alters electronic properties. Chlorine’s larger atomic size and lower electronegativity may reduce binding specificity compared to fluorine .

- Functional Group Addition : The tosyl group in 6-Nitro-7-tosylquinazolin-4(3H)-one introduces steric bulk, limiting its role to synthetic intermediates rather than direct bioactivity .

Research Findings and Structural Insights

- Crystallography: X-ray studies confirm the planar structure of this compound, with intramolecular hydrogen bonds (N–H···O) stabilizing the quinazolinone core . This contrasts with bulkier derivatives (e.g., tosyl-containing compounds), where steric hindrance disrupts crystallinity .

- Spectroscopic Data : NMR (δ 8.11 ppm for aromatic protons) and MS ([M+H]⁺ = 209) align with its structure, distinguishing it from analogs like 7-Fluoro-8-nitroquinazolin-4(3H)-one, which exhibits distinct splitting patterns due to nitro positioning .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-fluoro-6-nitro-1H-quinazolin-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nitration of 7-fluoroquinazolin-4(3H)-one using concentrated H₂SO₄ and fuming HNO₃ at 373 K for 1 hour. Recrystallization from acetic acid produces crystals suitable for structural analysis. Key parameters include:

- Temperature : 373 K ensures controlled nitration without decomposition.

- Solvent System : Acetic acid enhances recrystallization purity.

- Reagent Ratios : Excess fuming HNO₃ drives nitration efficiency.

Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : X-ray diffraction (XRD) confirms triclinic crystal symmetry (space group P1) with unit cell parameters:

| Parameter | Value |

|---|---|

| a | 5.636 Å |

| b | 8.409 Å |

| c | 8.674 Å |

| α, β, γ | 79.38°, 89.23°, 83.83° |

| Complementary techniques like ¹H/¹³C NMR and IR spectroscopy validate functional groups (e.g., nitro stretching at ~1520 cm⁻¹) . |

Q. What biological activities are associated with this compound, and how are these evaluated?

- Methodological Answer : The compound is a precursor for multi-kinase inhibitors with antitumor potential. Biological assays include:

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).

- Kinase inhibition profiling : Competitive binding assays using ATP analogs.

Structure-activity relationship (SAR) studies focus on modifying the nitro and fluoro substituents to enhance selectivity .

Advanced Research Questions

Q. How do electronic effects of the nitro and fluoro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group activates the C6 position for nucleophilic attack, while the fluoro substituent at C7 stabilizes intermediates via resonance. Experimental validation involves:

- Competitive Reaction Studies : Comparing substitution rates with analogs lacking nitro/fluoro groups.

- DFT Calculations : Mapping electron density distributions to predict reactive sites .

Q. How can researchers resolve contradictions in solubility data reported for this compound?

- Methodological Answer : Discrepancies arise from polymorphic forms or solvent impurities. Standardized protocols include:

- Solubility Screening : Use of HPLC-grade solvents (e.g., DMSO, DMF) under inert atmospheres.

- Thermal Analysis : DSC to identify polymorph transitions.

- PXRD : Confirm crystalline phase consistency across batches .

Q. What strategies improve the bioavailability of this compound derivatives for in vivo studies?

- Methodological Answer : Bioavailability enhancement methods:

- Prodrug Design : Esterification of the 4-oxo group to increase membrane permeability.

- Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles for sustained release.

- Metabolic Stability Assays : Liver microsome studies to identify degradation pathways .

Q. How can computational modeling predict the binding affinity of this compound derivatives to kinase targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with kinase ATP-binding pockets. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.